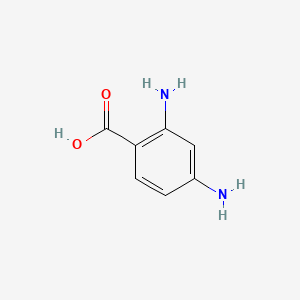

2,4-Diaminobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-diaminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQMZKBIBRAZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209972 | |

| Record name | 2,4-Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-03-0 | |

| Record name | 2,4-Diaminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 611-03-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,4-Diaminobenzoic Acid from Phthalic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis route for 2,4-diaminobenzoic acid, a valuable building block in pharmaceutical and chemical industries, starting from the readily available precursor, phthalic anhydride (B1165640). This document details the core chemical transformations, including nitration, amidation, rearrangement, and reduction, offering detailed experimental protocols and quantitative data to support reproducibility. Furthermore, this guide discusses the management of isomeric impurities and presents alternative synthetic strategies for key steps.

Introduction

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, dyes, and pharmacologically active molecules. Its structural features, particularly the presence of two amino groups and a carboxylic acid moiety on an aromatic ring, make it a versatile scaffold for creating complex molecular architectures. The synthesis pathway detailed herein commences with the nitration of phthalic anhydride, a cost-effective and large-scale industrial chemical.

Overall Synthesis Workflow

The transformation of phthalic anhydride to this compound is a multi-step process that involves the sequential introduction and modification of functional groups on the aromatic ring. The primary route involves the nitration of phthalic anhydride to yield 4-nitrophthalic acid, which is then converted through a series of intermediates to the final product.

Experimental Protocols

The following sections provide detailed methodologies for each key transformation in the synthesis of this compound.

Step 1: Nitration of Phthalic Anhydride to 4-Nitrophthalic Acid

This initial step involves the electrophilic aromatic substitution of phthalic anhydride to introduce a nitro group. A significant challenge in this step is the formation of the isomeric byproduct, 3-nitrophthalic acid.

Protocol:

-

To a 500 mL four-necked flask, add 80-100 g of phthalic anhydride.

-

Slowly add 180-200 mL of concentrated sulfuric acid (90-92% by mass) while stirring for 10-15 minutes.

-

Place the flask in a water bath and add 60-70 g of fuming nitric acid dropwise at a temperature of 70°C. Maintain the reaction temperature between 70-100°C.

-

After the addition is complete, continue stirring at 70-90°C for 1-2 hours.

-

Cool the reaction mixture to room temperature using an ice bath and filter the precipitate.

-

Wash the filter residue with water 3-4 times.

-

The crude product is a mixture of 3- and 4-nitrophthalic acids.

Isomer Separation:

The separation of 3- and 4-nitrophthalic acid isomers is crucial for obtaining the desired product in high purity. One method involves fractional crystallization based on their different solubilities in water. 4-Nitrophthalic acid is more soluble in water than 3-nitrophthalic acid.[1] An alternative patented method involves the stepwise precipitation of their salts from an aqueous-organic medium by adjusting the pH.[1][2] High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative separation.[3][4]

| Parameter | Value | Reference |

| Phthalic Anhydride | 80-100 g | [5] |

| Concentrated H₂SO₄ (90-92%) | 180-200 mL | [5] |

| Fuming Nitric Acid | 60-70 g | [5] |

| Reaction Temperature | 70-100°C | [5] |

| Reaction Time | 1-2 hours | [5] |

Table 1: Reaction conditions for the nitration of phthalic anhydride.

Step 2: Synthesis of 4-Nitrophthalic Anhydride

The purified 4-nitrophthalic acid is dehydrated to its corresponding anhydride.

Protocol:

-

In a suitable flask, heat 4-nitrophthalic acid with acetic anhydride.

-

The mixture is heated until all the solid dissolves, followed by a brief period of reflux.

-

Upon cooling, the 4-nitrophthalic anhydride crystallizes.

-

The crystals are filtered and washed with a non-polar solvent like ether to remove acetic anhydride and acetic acid.

-

The product is then dried.

| Parameter | Reagent/Condition | Note |

| Dehydrating Agent | Acetic Anhydride | A common and effective reagent for this transformation. |

| Purification | Crystallization and washing with ether | Removes impurities and residual reagents. |

Table 2: Key parameters for the synthesis of 4-nitrophthalic anhydride.

Step 3: Synthesis of 4-Nitro-2-carboxamidobenzoic Acid

The anhydride is then reacted with urea to form an amide intermediate.

Protocol:

-

Mix 4-nitrophthalic anhydride with urea and heat the mixture.

-

The reaction system is subjected to a vacuum.

-

After the reaction, hydrochloric acid is added to precipitate the 4-nitro-2-carboxamidobenzoic acid.[5]

| Reactant 1 | Reactant 2 | Condition | Product |

| 4-Nitrophthalic Anhydride | Urea | Heating under vacuum | 4-Nitro-2-carboxamidobenzoic Acid |

Table 3: Summary of the synthesis of 4-nitro-2-carboxamidobenzoic acid.

Step 4: Synthesis of 2-Amino-4-nitrobenzoic Acid via Hofmann Rearrangement

The amide intermediate undergoes a Hofmann rearrangement to yield an aminobenzoic acid derivative.

Protocol:

-

The 4-nitro-2-carboxamidobenzoic acid is treated with a sodium hypochlorite (B82951) solution in an ice bath.

-

The reaction results in the formation of 2-amino-4-nitrobenzoic acid.[5]

Step 5: Reduction of 2-Amino-4-nitrobenzoic Acid to this compound

The final step involves the reduction of the nitro group to an amino group. The patent literature suggests the use of ammonium (B1175870) sulfide (B99878).[5] However, a variety of other reducing agents can be employed.

Protocol using Ammonium Sulfide:

-

Reflux 2-amino-4-nitrobenzoic acid with absolute ethanol.

-

Add an ammonium sulfide solution to the refluxing mixture.

-

Microwave heating can be utilized to accelerate the reaction.[5]

-

After the reaction is complete, the solution is cooled, and the pH is adjusted to 3-4 with 30% ammonia (B1221849) water to precipitate the product.[5]

-

The solid is filtered and dried at 60-70°C.[5]

| Parameter | Value | Reference |

| Reducing Agent | Ammonium Sulfide Solution | [5] |

| Solvent | Absolute Ethanol | [5] |

| Final pH for Precipitation | 3-4 | [5] |

| Drying Temperature | 60-70°C | [5] |

Table 4: Conditions for the reduction of 2-amino-4-nitrobenzoic acid.

Alternative Reduction Method: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often cleaner alternative for the reduction of nitro groups. This method typically offers high yields and avoids the use of stoichiometric, often sulfur-based, reducing agents.

General Protocol for Catalytic Hydrogenation:

-

Dissolve or suspend the nitroaromatic compound (e.g., 2-amino-4-nitrobenzoic acid or a dinitro precursor) in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).

-

Add a catalyst, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel.

-

The reaction is carried out in a hydrogenation apparatus under a hydrogen atmosphere (typically from atmospheric pressure to several bars).

-

The reaction is monitored until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the product is isolated by evaporation of the solvent and subsequent purification if necessary.

| Catalyst | Advantages | Considerations |

| Palladium on Carbon (Pd/C) | Highly active, widely used | Can be pyrophoric, cost |

| Platinum on Carbon (Pt/C) | Effective for a broad range of substrates | Cost, may require acidic conditions |

| Raney Nickel | Cost-effective, highly active | Pyrophoric, requires careful handling |

Table 5: Comparison of common catalysts for nitro group reduction.

The catalytic hydrogenation of dinitroaromatic compounds to their corresponding diamines is a well-established industrial process.[6]

Conclusion

The synthesis of this compound from phthalic anhydride is a feasible multi-step process that provides access to a valuable chemical intermediate. This guide has outlined a detailed synthetic route, including experimental protocols and quantitative data derived from patent literature. Critical aspects such as the management of isomeric byproducts during nitration have been addressed. Furthermore, the inclusion of an alternative, industrially relevant reduction method, catalytic hydrogenation, provides researchers and process chemists with a broader perspective on the available synthetic strategies. Careful optimization of each step, particularly the nitration and reduction stages, is key to achieving high yields and purity of the final product.

References

- 1. US4284797A - Process for separating mixtures of 3- and 4-nitrophthalic acid - Google Patents [patents.google.com]

- 2. CA1101883A - Process for separating mixtures of 3- and 4- nitrophthalic acid - Google Patents [patents.google.com]

- 3. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids | SIELC Technologies [sielc.com]

- 4. helixchrom.com [helixchrom.com]

- 5. CN105418442A - Synthesis method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Diaminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminobenzoic acid (2,4-DABA) is an aromatic organic compound featuring a benzoic acid backbone with two amino functional groups at positions 2 and 4. This structural arrangement imparts a unique combination of acidic and basic properties, making it a versatile building block in organic synthesis. It serves as a crucial intermediate in the development of various pharmaceuticals, including antitubercular agents and DNA polymerase III inhibitors, as well as in the synthesis of dyes and polymers.[1][2] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthetic applications.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are critical for its handling, characterization, and application in research and development.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Aminoanthranilic acid | [3] |

| CAS Number | 611-03-0 | [2][4] |

| Molecular Formula | C₇H₈N₂O₂ | [2][3] |

| Molecular Weight | 152.15 g/mol | [2][3] |

| Appearance | Brown to black solid | [2] |

| Melting Point | 140 °C | [5] |

| Boiling Point | 274.61 °C (rough estimate) | [2] |

| Density | 1.2804 g/cm³ (rough estimate) | [2] |

| pKa (Predicted) | 5.60 ± 0.10 | [2] |

| LogP (Octanol/Water) | -0.31 | [5] |

| Solubility | Moderately soluble in water and polar organic solvents. | [6][7][8] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research. The following sections outline standard laboratory protocols.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity. The capillary method is a widely used and reliable technique.

Methodology: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form.

-

Obtain a glass capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The packed sample height should be approximately 1-2 mm.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of a melting point apparatus.

-

Place a calibrated thermometer in the designated port, ensuring the thermometer bulb is aligned with the sample.

-

-

Measurement:

-

Turn on the apparatus and set an initial heating rate. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin heating again at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2°C.

-

Determination of Solubility

Solubility is a critical parameter for drug development, affecting absorption and bioavailability. The shake-flask method is a standard protocol for determining equilibrium solubility.

Methodology: Shake-Flask Solubility Determination

-

Preparation:

-

Prepare a series of vials containing a fixed volume of the desired solvent (e.g., deionized water, ethanol, DMSO).

-

Accurately weigh an excess amount of this compound and add it to each vial. The presence of undissolved solid is necessary to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm filter) to remove any undissolved particles.

-

Dilute the filtered sample with an appropriate solvent to a concentration suitable for analysis.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the original solubility in units such as mg/mL or mol/L.

-

Determination of pKa

The pKa value indicates the strength of an acid in solution and is crucial for understanding a compound's ionization state at different pH levels. Potentiometric titration is a common method for its determination.

Methodology: Potentiometric Titration for pKa Determination

-

Solution Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 0.01 M).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

-

Measurement:

-

Begin stirring the solution at a constant rate.

-

Add small, precise increments of the strong base (or acid) titrant from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, where half of the analyte has been neutralized. This point can be identified as the midpoint of the steepest part of the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately determine the equivalence point(s).

-

Synthetic Pathways and Experimental Workflows

This compound is a key precursor in the synthesis of various heterocyclic compounds with significant biological activities. The following diagrams illustrate its role in key synthetic workflows.

Caption: Synthetic pathway for this compound from phthalic anhydride.[9]

Caption: Generalized workflow for the synthesis of quinazolinone derivatives.[1][10][11]

Caption: Logical workflow for the development of DNA Polymerase III inhibitors.[2][12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 611-03-0 [m.chemicalbook.com]

- 3. This compound | C7H8N2O2 | CID 69134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound [stenutz.eu]

- 6. srinichem.com [srinichem.com]

- 7. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. CN105418442A - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitors of DNA polymerase III as novel antimicrobial agents against gram-positive eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Diaminobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Diaminobenzoic acid, a key chemical intermediate in the synthesis of various biologically active compounds. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications in the development of novel therapeutics, particularly as a precursor to quinazolinone-based compounds and potential DNA Polymerase III inhibitors.

Core Properties of this compound

This compound, a substituted aromatic carboxylic acid, possesses the fundamental characteristics outlined below. Its chemical identity and physical properties are crucial for its application in chemical synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 611-03-0 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Aminoanthranilic acid | [1] |

| Appearance | Brown to black solid | |

| Melting Point | 140 °C | |

| Boiling Point | 401.5 °C at 760 mmHg (estimated) | |

| Density | 1.428 g/cm³ (estimated) | |

| pKa | 5.60 ± 0.10 (predicted) | |

| LogP | 0.5492 (predicted) | |

| Solubility | Soluble in water |

Spectroscopic Data

| Technique | Description |

| ¹³C NMR | A ¹³C NMR spectrum for this compound is available in the PubChem database, providing insights into the carbon framework of the molecule.[1] |

| ¹H NMR | ¹H NMR spectra of aminobenzoic acid isomers show characteristic aromatic proton signals between 6.4 and 7.2 ppm. The amino and carboxylic acid protons will exhibit distinct chemical shifts depending on the solvent and concentration. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amino groups (around 3500-3100 cm⁻¹), C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | Mass spectrometry data would confirm the molecular weight of the compound, with an expected molecular ion peak corresponding to its molecular formula. |

Synthesis of this compound

A documented method for the synthesis of this compound involves a multi-step process starting from phthalic anhydride (B1165640). The following provides a detailed experimental protocol based on this method.

Experimental Protocol: Synthesis from Phthalic Anhydride

This synthesis protocol involves nitration, anhydride formation, amidation, Hofmann rearrangement, and reduction.

Step 1: Synthesis of 4-Nitrophthalic Acid

-

In a 500 mL four-necked flask, add 80-100 g of phthalic anhydride.

-

Slowly add 180-200 mL of concentrated sulfuric acid (90-92% mass fraction) and stir for 10-15 minutes.

-

Place the flask in a water bath and, at 70°C, add 60-70 g of fuming nitric acid dropwise. Maintain the reaction temperature between 70-100°C.

-

After the addition is complete, continue stirring and reacting at 70-90°C for 1-2 hours.

-

Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the precipitate and wash with water to obtain 4-nitrophthalic acid.

Step 2: Synthesis of 4-Nitrophthalic Anhydride

-

Take 100-150 g of 4-nitrophthalic acid and place it in a four-necked flask.

-

Add 30-40 mL of acetic anhydride and stir at 90-105°C until all solids dissolve.

-

Increase the temperature to 120-130°C and maintain the reaction for 2-4 hours with stirring.

-

Cool to room temperature, filter the product, and wash the filter residue with ether (2-3 times).

-

Dry the product at 40-50°C for 4-5 hours to yield 4-nitrophthalic anhydride.

Step 3: Synthesis of 2-Amino-4-nitrobenzoic acid

-

Mix the 4-nitrophthalic anhydride with urea (B33335) and heat.

-

Apply a vacuum to the reaction system.

-

Add hydrochloric acid to obtain 4-nitro-2-carboxamidobenzoic acid.

-

Treat the product with a sodium hypochlorite (B82951) solution in an ice bath to yield 2-amino-4-nitrobenzoic acid.

Step 4: Synthesis of this compound

-

Reflux the 2-amino-4-nitrobenzoic acid with absolute ethanol.

-

Add an ammonium (B1175870) sulfide (B99878) solution.

-

Utilize microwave heating to facilitate the reduction of the nitro group.

-

After the reaction, adjust the pH of the filtrate to 3-4 with 30% ammonia (B1221849) water to precipitate the final product.

-

Filter the solid and dry it at 60-70°C to obtain this compound.

Applications in Drug Development

This compound serves as a versatile building block for the synthesis of heterocyclic compounds with significant therapeutic potential. Its primary applications are in the development of quinazolinone derivatives and as a potential precursor for DNA polymerase inhibitors.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of compounds known for a wide range of biological activities, including anti-tubercular, anticancer, and anti-inflammatory properties. This compound is a key starting material for the synthesis of various substituted quinazolinones.

Experimental Protocol: General Synthesis of a Quinazolin-4(3H)-one

-

A mixture of this compound and a suitable acyl chloride is refluxed in a solvent such as pyridine (B92270) or dimethylformamide.

-

The intermediate amide is then cyclized, often by heating with acetic anhydride or another dehydrating agent, to form the quinazolinone ring system.

-

Further modifications can be made to the quinazolinone core to synthesize a library of derivatives for biological screening.

Signaling Pathway Inhibition by Quinazolinone Derivatives

Certain quinazolinone derivatives have been shown to inhibit critical signaling pathways implicated in cancer. For instance, some derivatives act as inhibitors of the ALK/PI3K/AKT pathway, which is often dysregulated in non-small cell lung cancer.

Another important target is the Wnt signaling pathway, which is aberrantly activated in various cancers, including gastric cancer. Specific 2,4-diamino-quinazoline derivatives have been identified as inhibitors of this pathway.

Potential as a Precursor for DNA Polymerase III Inhibitors

This compound has been cited as a reagent used in the preparation of DNA Polymerase III inhibitors. DNA Polymerase III is a crucial enzyme for bacterial DNA replication, making it an attractive target for the development of novel antibiotics. While this application is noted, specific, publicly available experimental protocols detailing the synthesis of such inhibitors from this compound and their subsequent biological evaluation are not widespread in the literature. The general approach would involve designing and synthesizing molecules that can selectively bind to and inhibit the polymerase.

Experimental Protocol: General Assay for DNA Polymerase III Inhibition

A general protocol to screen for DNA polymerase III inhibitory activity is provided below.

-

Enzyme and Substrate Preparation: Purified bacterial DNA Polymerase III is used. The substrate typically consists of activated calf thymus DNA, a mixture of dNTPs (dATP, dCTP, dGTP), and a radiolabeled dNTP (e.g., [³H]dTTP).

-

Inhibitor Preparation: The synthesized compound, potentially derived from this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Reaction Mixture: The reaction is carried out in a buffered solution containing Mg²⁺, dithiothreitol, the DNA template-primer, the dNTP mixture (including the radiolabeled nucleotide), and the DNA Polymerase III enzyme.

-

Inhibition Assay: Varying concentrations of the test inhibitor are added to the reaction mixtures. Control reactions without the inhibitor are also prepared.

-

Incubation: The reaction mixtures are incubated at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time (e.g., 10-30 minutes).

-

Termination and Precipitation: The reaction is stopped by adding cold trichloroacetic acid (TCA). The newly synthesized, radiolabeled DNA is insoluble in cold TCA and precipitates.

-

Quantification: The precipitated DNA is collected by filtration, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity incorporated in the presence of the inhibitor to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Category | Description and Precautions |

| Health Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. |

| Handling | Avoid all personal contact, including inhalation. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Wash hands thoroughly after handling. |

| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and seek medical attention. |

| Storage | Keep in a dark place, sealed in a dry, well-ventilated area at room temperature. |

| Disposal | Dispose of contents and container to an approved waste disposal plant. |

Conclusion

This compound is a valuable chemical intermediate with established and potential applications in drug discovery and development. Its utility as a precursor for quinazolinone-based compounds that inhibit key signaling pathways in cancer is well-documented. Furthermore, its potential role in the synthesis of novel antibacterial agents targeting DNA Polymerase III highlights its importance for future research. This guide provides essential technical information to support researchers and scientists in leveraging the properties and reactivity of this compound in their drug development endeavors.

References

Navigating the Solubility Landscape of 2,4-Diaminobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diaminobenzoic acid is a molecule of significant interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is paramount for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and its isomers, outlines a general experimental protocol for solubility determination, and presents a logical workflow for these investigations. Due to a scarcity of precise quantitative data for this compound in the public domain, this guide leverages data from structurally similar isomers to provide valuable insights into its expected behavior.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a critical physical property that influences its bioavailability, processability, and formulation development. The presence of both acidic (carboxylic acid) and basic (amino) functional groups on the aromatic ring gives this compound an amphoteric character, leading to complex solubility behavior that is highly dependent on the solvent's properties, such as polarity, hydrogen bonding capacity, and pH. This guide aims to consolidate the available information and provide a practical framework for researchers working with this compound.

Predicted and Observed Solubility Profile

Table 1: Comparative Solubility of Diaminobenzoic Acid Isomers

| Compound | Solvent | Temperature (°C) | Solubility | Citation |

| 3,4-Diaminobenzoic acid | Water | 20 | 2.2 mg/mL | [1] |

| 3,4-Diaminobenzoic acid | DMF | Not Specified | 10 mg/mL | [1] |

| 3,4-Diaminobenzoic acid | Methanol (B129727) | Not Specified | 10 mg/mL | [1] |

| 3,5-Diaminobenzoic acid | Water | Not Specified | Very Soluble | [2] |

| 3,5-Diaminobenzoic acid | DMSO | Not Specified | Sparingly Soluble | [2] |

| 3,5-Diaminobenzoic acid | Methanol | Not Specified | Slightly Soluble | [2] |

| 2,4-Diaminobenzenesulfonic acid | DMSO | Not Specified | Slightly Soluble (Heated) | [3] |

| 2,4-Diaminobenzenesulfonic acid | Methanol | Not Specified | Slightly Soluble | [3] |

Note: 2,4-Diaminobenzenesulfonic acid is a structurally related compound, not an isomer, but provides some insight into the solubility of a 2,4-diamino substituted benzene (B151609) ring.

Based on this comparative data, it is anticipated that this compound will exhibit moderate solubility in polar aprotic solvents like DMF and DMSO, and potentially lower solubility in polar protic solvents like methanol and ethanol. Its solubility in water is likely to be limited.

Experimental Protocol for Solubility Determination

A robust and reproducible experimental protocol is essential for generating high-quality solubility data. The following is a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents. This protocol is based on the widely accepted static equilibrium method.[4]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation. b. Place the vial in a thermostatic shaker or water bath set to the desired temperature. c. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection and Preparation: a. After the equilibration period, stop the agitation and allow the solid to settle for at least 2 hours at the constant temperature. b. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding any solid particles. c. Immediately centrifuge the collected sample to remove any remaining suspended microparticles. d. Accurately dilute the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: a. Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. b. A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

Calculation of Solubility: a. From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. b. Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or mole fraction.

Diagram 1: Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Diaminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Diaminobenzoic acid. Due to the limited availability of fully assigned experimental spectra in the public domain, this guide presents a predicted analysis based on established principles of NMR spectroscopy and data from structurally related compounds. This information is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar molecules.

Chemical Structure and NMR Active Nuclei

This compound possesses a molecular formula of C₇H₈N₂O₂. The structure consists of a benzene (B151609) ring substituted with a carboxylic acid group (-COOH) at position C1, an amino group (-NH₂) at position C2, and another amino group at position C4. The key NMR active nuclei are ¹H (protons) and ¹³C (carbon-13).

Structure of this compound:

An In-depth Technical Guide to the Infrared (IR) and Raman Spectroscopy of Aminobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of infrared (IR) and Raman spectroscopy for the characterization of the three structural isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA). These molecules are of significant interest in pharmaceutical and chemical industries as precursors for the synthesis of drugs, dyes, and other high-value compounds. Vibrational spectroscopy serves as a powerful, non-destructive tool for their identification, differentiation, and the study of their molecular structure and intermolecular interactions.

Core Principles of IR and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the molecular vibrations of a sample.

-

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule. A vibration is IR active if it results in a change in the molecule's dipole moment.[1] Polar functional groups, such as the carboxylic acid (-COOH) and amino (-NH2) groups in aminobenzoic acids, typically exhibit strong IR absorption bands.

-

Raman Spectroscopy: This technique involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light.[2] A vibration is Raman active if it causes a change in the molecule's polarizability.[3] Non-polar bonds and symmetric vibrations, such as the aromatic ring stretching modes, often produce strong Raman signals.

The complementary nature of IR and Raman spectroscopy provides a more complete vibrational profile of the aminobenzoic acid isomers, aiding in unambiguous identification and detailed structural analysis.

Comparative Vibrational Analysis of Aminobenzoic Acid Isomers

The position of the amino group relative to the carboxylic acid group on the benzene (B151609) ring in 2-, 3-, and 4-aminobenzoic acid leads to distinct vibrational spectra. The following table summarizes the key experimental IR and Raman bands for the three isomers, facilitating their differentiation. The assignments are based on published literature and theoretical calculations.[4][5]

| Vibrational Mode | 2-Aminobenzoic Acid (cm⁻¹) | 3-Aminobenzoic Acid (cm⁻¹) | 4-Aminobenzoic Acid (cm⁻¹) |

| IR | Raman | IR | |

| N-H asymmetric stretch | ~3480 | ~3480 | ~3470 |

| N-H symmetric stretch | ~3370 | ~3370 | ~3370 |

| O-H stretch (COOH) | 3000-2500 (broad) | - | 3000-2500 (broad) |

| C=O stretch (COOH) | ~1675 | ~1675 | ~1690 |

| N-H bend | ~1615 | ~1615 | ~1620 |

| Aromatic C=C stretch | ~1580, ~1560 | ~1580, ~1560 | ~1590, ~1570 |

| C-O stretch / O-H bend | ~1415, ~1300 | ~1415, ~1300 | ~1420, ~1290 |

| C-N stretch | ~1250 | ~1250 | ~1235 |

| Ring breathing | ~810 | ~810 | ~750 |

Note: The exact positions of the peaks can vary slightly depending on the physical state of the sample (e.g., solid, solution), crystal polymorphism, and intermolecular hydrogen bonding.

Experimental Protocols

Accurate and reproducible spectral data are contingent on proper sample preparation and instrument operation. The following are detailed methodologies for acquiring IR and Raman spectra of solid aminobenzoic acid samples.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain a high-quality infrared absorption spectrum of a solid aminobenzoic acid sample. The KBr pellet method is widely used for this purpose.[4]

Materials and Equipment:

-

Fourier Transform Infrared (FT-IR) Spectrometer (e.g., Bruker EQUINOX 55)[4]

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Infrared-grade Potassium Bromide (KBr), dried

-

Aminobenzoic acid sample

-

Spatula and weighing paper

Protocol:

-

Sample Preparation (KBr Pellet):

-

Weigh approximately 1-2 mg of the aminobenzoic acid sample.

-

Weigh approximately 150-200 mg of dry, infrared-grade KBr.

-

Grind the KBr in an agate mortar to a fine powder.

-

Add the aminobenzoic acid sample to the mortar and mix thoroughly with the KBr by grinding for several minutes until a homogeneous mixture is obtained.

-

Transfer the mixture to the pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Collect a background spectrum. This will account for absorption from atmospheric water and carbon dioxide, as well as the instrument's own optical components.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[4]

-

Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

Fourier Transform (FT)-Raman Spectroscopy

Objective: To obtain a high-quality Raman scattering spectrum of a solid aminobenzoic acid sample.

Materials and Equipment:

-

FT-Raman Spectrometer (e.g., a system equipped with a Nd:YAG laser)[2]

-

Sample holder (e.g., aluminum cup or glass capillary tube)

-

Aminobenzoic acid sample

-

Spatula

Protocol:

-

Sample Preparation:

-

Place a small amount (typically 5-10 mg) of the solid aminobenzoic acid sample into the sample holder.

-

If using a sample cup, gently press the powder to create a flat surface.

-

-

Instrument Setup:

-

Turn on the laser and allow it to stabilize (typically 15-30 minutes). A common laser for FT-Raman is a Nd:YAG laser operating at 1064 nm to minimize fluorescence.

-

Select the appropriate laser power. A lower power may be necessary to avoid sample degradation or burning.

-

-

Data Acquisition:

-

Place the sample holder in the spectrometer.

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 4000-100 cm⁻¹).[5]

-

Collect a sufficient number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio, with a typical resolution of 4 cm⁻¹.

-

Visualizing Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of experimental processes and logical connections.

Experimental Workflows

Caption: FT-IR Spectroscopy Experimental Workflow.

References

The Enigmatic Presence of 2,4-Diaminobenzoic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminobenzoic acid (2,4-DABA) is an aromatic amine that has garnered interest in various chemical and pharmaceutical research sectors. While its synthesis and utility as a reagent are well-documented, its natural occurrence, particularly within the plant kingdom, has remained largely unexplored. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural presence of 2,4-DABA in plants, offering insights into its identification, proposed analytical methodologies, and a hypothetical biosynthetic pathway. This document is intended to serve as a foundational resource for researchers investigating novel plant-derived secondary metabolites and their potential applications.

Natural Occurrence of this compound

Scientific literature on the natural occurrence of this compound in plants is exceptionally limited. The primary and, to date, sole report of its isolation from a plant source is from the aerial parts of Daucus carota L. var. boissieri, a variety of wild carrot.

In a 2002 study, researchers identified 2,4-DABA alongside a novel aromatic amide, "carotamine". The structural elucidation of 2,4-DABA was accomplished through conventional analytical techniques, including Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

A significant gap in the current body of knowledge is the absence of quantitative data regarding the concentration of this compound in Daucus carota L. var. boissieri or any other plant species. The existing research focuses on the qualitative identification of the compound. The table below summarizes the current state of quantitative information.

| Plant Species | Variety | Plant Part | Concentration | Reference |

| Daucus carota L. | boissieri | Aerial Parts | Presence confirmed, not quantified | Eldahshan et al., 2002 |

Experimental Protocols

While the original study that identified 2,4-DABA in Daucus carota does not provide a detailed, step-by-step protocol for its extraction and analysis, a generalized methodology can be proposed based on established techniques for the analysis of aminobenzoic acid isomers in plant matrices. The following protocol is a template that can be adapted and optimized for the specific analysis of 2,4-DABA.

General Workflow for Extraction and Analysis

Detailed Methodological Steps

2.2.1. Extraction

-

Sample Preparation: Obtain fresh or freeze-dried aerial parts of Daucus carota L. var. boissieri.

-

Homogenization: Grind the plant material to a fine powder using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.

-

Solvent Extraction: Suspend the powdered plant material in an 80% methanol (B129727) solution containing a suitable internal standard. Vortex vigorously and sonicate for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for further purification.

2.2.2. Purification using Solid Phase Extraction (SPE)

-

Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.

-

Sample Loading: Load the supernatant from the extraction step onto the SPE cartridge.

-

Washing: Wash the cartridge with a non-polar solvent to remove interfering hydrophobic compounds, followed by an acidic wash to remove weakly bound compounds.

-

Elution: Elute the aminobenzoic acids using a basic methanolic solution.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC-MS/MS analysis.

2.2.3. HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column or a mixed-mode column suitable for the separation of polar isomers.

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for 2,4-DABA and the internal standard need to be determined using a pure standard.

-

Biosynthesis and Signaling Pathways

There is currently no scientific literature describing the biosynthetic pathway of this compound in plants. However, a hypothetical pathway can be proposed based on the known biosynthesis of a structurally related compound, anthranilic acid (2-aminobenzoic acid).

Anthranilic acid is synthesized from chorismate, a key intermediate in the shikimate pathway. The biosynthesis is catalyzed by the enzyme anthranilate synthase, which transfers an amino group from glutamine to chorismate. It is plausible that the biosynthesis of 2,4-DABA follows a similar logic, potentially involving a di-amination of a chorismate-derived precursor.

Hypothetical Biosynthetic Pathway of this compound

Disclaimer: The biosynthetic pathway presented above is purely hypothetical and is intended to provide a logical framework for future research. It is based on the known biosynthesis of the related compound, anthranilic acid. The enzymes and intermediates involved in the biosynthesis of 2,4-DABA in plants have not yet been identified.

Future Directions and Conclusion

The discovery of this compound in Daucus carota L. var. boissieri opens up new avenues for phytochemical research. Key areas for future investigation include:

-

Quantitative Analysis: Determining the concentration of 2,4-DABA in different tissues of Daucus carota and screening other plant species for its presence.

-

Biosynthetic Pathway Elucidation: Identifying the genes and enzymes responsible for the biosynthesis of 2,4-DABA in plants.

-

Biological Activity: Investigating the potential pharmacological and physiological roles of 2,4-DABA.

DNA Polymerase III: A Key Target for Antimicrobial Drug Discovery

An in-depth analysis of the scientific literature did not yield specific information regarding the role of 2,4-Diaminobenzoic acid in the inhibition of DNA Polymerase III. Therefore, this technical guide will provide a comprehensive overview of the core principles of DNA Polymerase III inhibition, tailored for researchers, scientists, and drug development professionals. The guide will detail the mechanisms of inhibition, present illustrative quantitative data, outline key experimental protocols, and provide visualizations of relevant pathways and workflows.

DNA Polymerase III (Pol III) is the primary enzyme responsible for the replication of chromosomal DNA in prokaryotes.[1][2] Its essential role in bacterial viability and its structural divergence from eukaryotic DNA polymerases make it an attractive target for the development of novel antibacterial agents.[1] The Pol III holoenzyme is a complex multi-subunit assembly, with the catalytic core comprising the α, ε, and θ subunits.[1][3] The α subunit harbors the polymerase activity, while the ε subunit provides a 3'→5' exonuclease proofreading function to ensure replication fidelity.[3] The processivity of the enzyme is ensured by the β-clamp, which encircles the DNA and tethers the polymerase to the template.[1][4]

Mechanisms of DNA Polymerase III Inhibition

Inhibitors of DNA Polymerase III can act through various mechanisms, primarily by targeting the catalytic core or interfering with the function of accessory subunits.[1]

-

Active Site Inhibition: Many inhibitors target the catalytic core of the polymerase.[1]

-

Competitive Inhibition: These inhibitors often mimic the natural 2'-deoxyribonucleoside triphosphate (dNTP) substrates. They bind to the dNTP binding site on the α subunit, preventing the incorporation of the correct nucleotide and thus halting DNA synthesis.[5]

-

Non-competitive Inhibition: These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

-

-

Disruption of Holoenzyme Assembly and Function: Inhibitors can also target the interactions between the different subunits of the Pol III holoenzyme. For example, compounds that interfere with the binding of the β-clamp to the catalytic core or prevent the clamp loader from assembling the β-clamp onto the DNA can effectively stall replication.[1]

Below is a diagram illustrating the general mechanism of competitive inhibition at the active site of DNA Polymerase III.

Figure 1. Competitive inhibition of DNA Polymerase III.

Quantitative Analysis of DNA Polymerase III Inhibition

The potency of a DNA Polymerase III inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[6][7] The Ki is a measure of the inhibitor's binding affinity for the enzyme.[6][8] For a competitive inhibitor, the IC50 value is dependent on the substrate concentration, whereas the Ki is an intrinsic property of the inhibitor.[6]

Table 1: Hypothetical Inhibition Data for a Novel DNA Polymerase III Inhibitor

| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Compound X | E. coli DNA Pol III | 5.2 ± 0.4 | 1.8 ± 0.2 | Competitive with dGTP |

| Compound Y | S. aureus DNA Pol III | 12.8 ± 1.1 | 4.5 ± 0.5 | Non-competitive |

Experimental Protocols for Studying DNA Polymerase III Inhibition

Several in vitro assays are commonly used to identify and characterize inhibitors of DNA Polymerase III.

DNA Polymerase Activity Assay (Filter-Binding Method)

This assay measures the incorporation of a radiolabeled dNTP into a DNA template.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a buffered solution, Mg2+, dithiothreitol, a DNA template (e.g., activated calf thymus DNA), three unlabeled dNTPs, and one radiolabeled dNTP (e.g., [3H]dTTP).[9]

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO) to the reaction mixtures.[9]

-

Enzyme Addition and Incubation: Initiate the reaction by adding purified DNA Polymerase III holoenzyme. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 minutes).[9]

-

Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA).[9]

-

Precipitation and Filtration: Precipitate the newly synthesized, radiolabeled DNA. Collect the precipitate by filtering the mixture through glass fiber filters.[9]

-

Washing: Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.[9]

-

Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.[9]

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

The following diagram illustrates the workflow for this experimental protocol.

Figure 2. Workflow for a DNA polymerase filter-binding assay.

Primer Extension Assay (Gel-Based Method)

This assay allows for a more detailed analysis of the inhibitor's effect on DNA synthesis.

Methodology:

-

Substrate Preparation: Prepare a DNA substrate consisting of a template strand and a shorter, radiolabeled primer strand.

-

Reaction Setup: Set up reaction mixtures similar to the filter-binding assay, but with the primer-template DNA as the substrate.

-

Inhibition and Reaction: Add the inhibitor and DNA Polymerase III, and incubate for a set time.

-

Denaturation and Gel Electrophoresis: Stop the reaction and denature the DNA. Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis.

-

Visualization: Visualize the radiolabeled DNA products using autoradiography or phosphorimaging.

-

Analysis: Analyze the length of the extended primers to determine the extent of inhibition. This method can also provide insights into whether the inhibitor causes stalling at specific sites on the template.

Concluding Remarks

While a direct inhibitory role for this compound on DNA Polymerase III is not established in the current scientific literature, the enzyme remains a critical and promising target for the development of new antibacterial therapies. A thorough understanding of the enzyme's structure, function, and mechanisms of inhibition, coupled with robust in vitro screening assays, is essential for the discovery and development of novel DNA Polymerase III inhibitors to combat the growing threat of antibiotic resistance. Future research may focus on structure-based drug design and the exploration of novel chemical scaffolds to identify potent and selective inhibitors of this essential bacterial enzyme.

References

- 1. What are DNA polymerase III inhibitors and how do they work? [synapse.patsnap.com]

- 2. byjus.com [byjus.com]

- 3. DNA polymerase III by Unacademy [unacademy.com]

- 4. collab.its.virginia.edu [collab.its.virginia.edu]

- 5. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. promegaconnections.com [promegaconnections.com]

- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 9. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the 2,4-Diamino Aromatic Scaffold in the Synthesis of Anti-Tubercular Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Anti-Tubercular Scaffolds

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This has spurred intensive research into novel chemical scaffolds that can yield potent and less toxic anti-tubercular agents. Among the various heterocyclic compounds explored, those containing an aminobenzoic acid backbone have shown promise. However, a comprehensive review of the scientific literature reveals that while aminobenzoic acid derivatives, in general, are investigated, there is a notable scarcity of research on the direct utilization of 2,4-diaminobenzoic acid as a starting material for the synthesis of anti-tubercular drugs.

This technical guide, therefore, pivots to a closely related and extensively studied class of compounds that share a similar structural motif: the 2,4-diaminoquinazolines . This scaffold has emerged as a promising foundation for the development of potent inhibitors of Mtb growth. This document provides an in-depth overview of the synthesis, anti-tubercular activity, structure-activity relationships (SAR), and proposed mechanism of action of 2,4-diaminoquinazoline derivatives.

The 2,4-Diaminoquinazoline Core: A Privileged Scaffold

The 2,4-diaminoquinazoline class of compounds has been identified as an effective inhibitor of Mycobacterium tuberculosis growth.[1] Extensive evaluations of this series have been conducted to explore its potential as a lead candidate for tuberculosis drug discovery.[1]

Synthesis of 2,4-Diaminoquinazolines

The synthesis of 2,4-diaminoquinazolines typically begins with precursors such as anthranilic acid or its derivatives, which are structurally related to aminobenzoic acids. A common synthetic route involves the construction of the quinazoline (B50416) ring system followed by the introduction of the diamino functionalities.

A general synthetic workflow is depicted below:

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity of Diaminobenzoic Acid Derivatives

Diaminobenzoic acid (DABA) and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. The arrangement of amino and carboxylic acid functional groups on the benzene (B151609) ring provides a scaffold for a wide array of chemical modifications, leading to compounds with diverse and potent biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various DABA derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.

Overview of Biological Activities

Derivatives of diaminobenzoic acid have demonstrated a broad spectrum of pharmacological effects, making them attractive candidates for therapeutic development. These activities are largely influenced by the specific isomer of DABA used (e.g., 3,4-DABA, 3,5-DABA) and the nature of the chemical moieties attached to the core structure. Key biological activities investigated include:

-

Antimicrobial Activity: Many DABA derivatives, particularly those incorporating heterocyclic rings like benzimidazoles, thiazoles, and oxazoles, exhibit significant antibacterial and antifungal properties.[1]

-

Anticancer Activity: The DABA scaffold is a crucial intermediate in the synthesis of anticancer drugs.[2][3] Derivatives have shown cytotoxicity against various cancer cell lines, including HeLa and HepG2, and have been explored as inhibitors of pathways involved in cancer progression.[4][5][6]

-

Anti-inflammatory Effects: Certain DABA derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways, such as the IL-6/STAT3 and TNFα/NF-κB pathways.[4]

-

Enzyme Inhibition: DABA derivatives have been successfully designed as potent inhibitors of various enzymes, including M1 aminopeptidases, acetylcholinesterase (AChE), and poly(ADP-ribose) polymerases (PARPs), highlighting their potential in treating immune disorders, neurodegenerative diseases, and cancer.[7][8][9]

-

Antioxidant Activity: Several derivatives have been screened for their ability to scavenge free radicals, indicating potential applications in conditions associated with oxidative stress.[5][10]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various biological activities of diaminobenzoic acid derivatives as reported in the literature.

Table 1: Antimicrobial Activity of Diaminobenzoic Acid Derivatives

| Compound ID | Target Microorganism | Activity Type | Measurement | Reference |

| Compound (IV)a | Candida albicans | Antifungal | Zone of Inhibition: 20 mm | |

| Compound (IV)a | Saccharomyces cerevisiae | Antifungal | Zone of Inhibition: 15 mm | |

| Compound (IV)a | Aspergillus niger | Antifungal | Zone of Inhibition: 19 mm | |

| Compound (IV)a | Penicillium chrysogenum | Antifungal | Zone of Inhibition: 17 mm | |

| Compound (IV) | Escherichia coli | Antibacterial | Zone of Inhibition: 14 mm | |

| Compound (IV) | Salmonella typhi | Antibacterial | Zone of Inhibition: 10 mm | |

| Schiff Bases of 4-aminobenzoic acid | Methicillin-resistant Staphylococcus aureus | Antibacterial | MIC: from 15.62 µM | [6][11] |

| Schiff Bases of 4-aminobenzoic acid | various fungi | Antifungal | MIC: ≥ 7.81 µM | [6][11] |

| 4-acetamido-3-(benzylideneamino)benzoic acid derivatives (5k-5q, 5x, 5y) | Neuraminidase-containing microbes | Antimicrobial | Zone of Inhibition: 16 ± 2.5 mm at 125 µg/ml | [12] |

Table 2: Enzyme Inhibition by Diaminobenzoic Acid Derivatives

| Compound Class/ID | Target Enzyme | Inhibition Metric | Value | Reference |

| 3,4-DABA derivative | ERAP2 (M1 Aminopeptidase) | IC50 | 237 nM | [7][8] |

| 3,4-DABA derivative | IRAP (M1 Aminopeptidase) | IC50 | 105 nM | [7][8] |

| Tetrahydroisoquinolynyl-benzoic acid derivative (6f) | Acetylcholinesterase (AChE) | Kᵢ | 13.62 ± 0.21 nM | [13] |

| Tetrahydroisoquinolynyl-benzoic acid derivative (6e) | Carbonic Anhydrase I (hCA I) | Kᵢ | 18.78 ± 0.09 nM | [13] |

| Tetrahydroisoquinolynyl-benzoic acid derivative (6c) | Carbonic Anhydrase II (hCA II) | Kᵢ | 33.00 ± 0.29 nM | [13] |

| Aminobenzoic acid derivative (12) | Acetylcholinesterase (AChE) | % Inhibition | 91% | [10] |

| Aminobenzoic acid derivative (12) | Butyrylcholinesterase (BChE) | % Inhibition | 92% | [10] |

Table 3: Anticancer and Cytotoxic Activity of Diaminobenzoic Acid Derivatives

| Compound ID | Cancer Cell Line | Inhibition Metric | Value | Reference |

| Compound 3d (3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivative) | HeLa (Cervical Cancer) | Cytotoxicity | Showed maximum inhibition among tested compounds | [5] |

| Schiff Bases of 4-aminobenzoic acid | HepG2 (Liver Cancer) | IC50 | ≥ 15.0 µM | [6][11] |

| Pentacyclic Benzimidazole Derivative (6) | Various Human Cancer Cell Lines | Antiproliferative Activity | Submicromolar concentration range | [14] |

| Pentacyclic Benzimidazole Derivative (9) | Various Human Cancer Cell Lines | Antiproliferative Activity | Submicromolar concentration range | [14] |

Table 4: Antioxidant Activity of Diaminobenzoic Acid Derivatives

| Compound ID | Assay | % Inhibition | Reference |

| Compound 3d | DPPH | 75% | [5] |

| Compound 3d | ABTS | 83% | [5] |

| Aminobenzoic acid derivative (02) | DPPH | 96% | [10] |

| Aminobenzoic acid derivative (19) | DPPH | 96% | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the evaluation of diaminobenzoic acid derivatives.

Synthesis of Benzimidazole Derivatives of 3,4-Diaminobenzoic Acid

This protocol describes a general method for synthesizing heterocyclic derivatives from 3,4-diaminobenzoic acid.

-

Dissolution: Dissolve 3,4-diaminobenzoic acid derivative (0.2 g) in methanol (B129727) (20 ml).

-

Acidification: Add concentrated H₂SO₄ until the pH of the reaction mixture reaches approximately 1.

-

Reflux: Heat the reaction mixture under reflux for 8 hours under reduced pressure.

-

Purification: After reflux, use the resulting mixture for column chromatography to isolate the final compound.

Antimicrobial Screening: Agar (B569324) Well Diffusion Method

This method is widely used to assess the antimicrobial activity of novel compounds.

-

Culture Preparation: Sub-culture the bacterial and fungal strains in their respective broths (e.g., Muller-Hinton for bacteria, Sabouraud Dextrose for fungi) and incubate at 37°C for 24 hours.

-

Inoculation: Adjust the turbidity of the microbial suspension to the 0.5 McFarland standard. Spread 100 µl of the suspension evenly onto the surface of an appropriate agar plate (e.g., Muller Hinton Agar).

-

Well Preparation: Create wells (e.g., 6 mm diameter) in the agar plate using a sterile borer.

-

Compound Loading: Prepare solutions of the test derivatives and a standard drug (e.g., Amoxicillin for bacteria, Ketoconazole for fungi) at a specific concentration (e.g., 200 mg/ml). Load 100 µl of each solution into the wells. A solvent control (e.g., DMSO) should also be included.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.

Enzyme Inhibition Assay for M1 Aminopeptidases (ERAP1, ERAP2, IRAP)

This is a general protocol based on established fluorogenic assays used to determine the inhibitory activity of compounds against peptidases.[8]

-

Reagents: Prepare a buffer solution (e.g., Tris-HCl), the purified recombinant enzyme (ERAP1, ERAP2, or IRAP), a fluorogenic substrate (e.g., L-Leu-7-amido-4-methylcoumarin), and the inhibitor compound at various concentrations.

-

Reaction Setup: In a microplate, combine the enzyme and the inhibitor solution and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated upon cleavage of the substrate by the enzyme.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[5]

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol. Prepare solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) at various concentrations.

-

Reaction Mixture: In a test tube or microplate well, mix a specific volume of the DPPH solution with a specific volume of the test compound solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100, where Abs_control is the absorbance of the DPPH solution without the test compound and Abs_sample is the absorbance of the reaction mixture.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the compound concentration.

Visualizations: Pathways and Workflows

Signaling Pathways

Experimental Workflows

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. Studies on diaminobenzoic acid derivatives have revealed several key SAR insights:

-

Heterocyclic Moieties: The incorporation of heterocyclic rings such as benzimidazole, thiazole, and oxazole (B20620) into the DABA scaffold is a common strategy to enhance antimicrobial and anticancer activities.[1]

-

Substitution Position: The biological activity is highly dependent on the substitution pattern on the aromatic ring. For instance, in a series of m-diaminobenzene derivatives, the size of the alkyl group at the C1 position influenced mutagenic activity, with larger groups leading to a loss of activity.[15]

-

Hydrazide and Maleimide (B117702) Groups: For anti-inflammatory and anticancer properties, a hydrazide derivative of para-aminobenzoic acid bearing both maleimide and hydrazide moieties was found to be critical for its activity.[4] Modification of the hydrazide group led to second-generation molecules with improved biological potential.[4]

-

Ionization: In the context of inhibiting folate synthesis in E. coli, the ionization of p-aminobenzoic acid derivatives was found to be a decisive factor for their incorporation, more so than their lipophilic properties.[16]

-

Inhibitor Scaffolds: For enzyme inhibition, specific side chains are crucial for targeting active site subsites. For M1 aminopeptidases, 1,4-disubstituted DABA inhibitors with L-α-amino acid side chains were designed to target the S1 and Sn′ subsites of the enzymes.[8]

Conclusion

Diaminobenzoic acid derivatives constitute a promising and versatile class of compounds with a wide range of biological activities. Their efficacy as antimicrobial, anticancer, anti-inflammatory, and specific enzyme inhibitors has been well-documented. The ease of chemical modification of the DABA core allows for the generation of large libraries of compounds for screening and the fine-tuning of activity through structure-activity relationship studies. Future research should continue to explore novel derivatives, elucidate their precise mechanisms of action through advanced biochemical and cellular assays, and advance the most promising candidates into preclinical and clinical development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for new and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. srinichem.com [srinichem.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. asianpubs.org [asianpubs.org]

- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. rjptonline.org [rjptonline.org]

- 13. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Structure-activity relationship within a series of m-diaminobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sialic Acid Derivatization using 2,4-Diaminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialic acids are a diverse family of nine-carbon acidic monosaccharides that play a critical role in numerous biological processes.[1] Located at the termini of glycan chains on glycoproteins and glycolipids, they are pivotal in cell-cell recognition, signaling, and immune responses. The type and abundance of sialic acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), can significantly impact the stability, efficacy, and immunogenicity of biopharmaceuticals.[2][3] Consequently, accurate quantification of sialic acids is a critical quality attribute (CQA) in drug development and manufacturing, as mandated by regulatory bodies under guidelines such as ICH Q6B.